molecular formula C19H18N2OS B7551857 N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide

N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide

Cat. No. B7551857
M. Wt: 322.4 g/mol
InChI Key: CLNQYXITKLJDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide, also known as DPTC, is a thiazole derivative that has gained significant attention in scientific research due to its potential application in drug development. DPTC is a small molecule with a molecular weight of 365.47 g/mol, and its chemical structure is shown below.

Mechanism of Action

The mechanism of action of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its relatively simple synthesis process. N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide is also a small molecule, which allows for easier penetration of cell membranes and tissues. However, one limitation of using N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide is its potential toxicity, which requires careful consideration in experimental design.

Future Directions

There are several future directions for research on N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide. One area of focus is the development of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide and its potential side effects.

Synthesis Methods

N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide can be synthesized through the reaction of 2-aminothiazole with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with diphenylamine. The final product is obtained through the reaction of the intermediate with isobutyryl chloride. The overall synthesis process is shown below.

Scientific Research Applications

N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential application in drug development. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been investigated for its potential to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N,4-diphenyl-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)19-21-16(14-9-5-3-6-10-14)17(23-19)18(22)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNQYXITKLJDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.